molecular formula C19H23ClN2O2 B7360165 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol

4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol

Cat. No. B7360165
M. Wt: 346.8 g/mol
InChI Key: RYBRIMDHTXRUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields, including medical research. This compound is also known as TAK-659 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol involves the inhibition of the enzyme Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the activation of B cells, which are involved in the immune response. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, which results in the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol has several biochemical and physiological effects. These include the inhibition of B cell activation and proliferation, the induction of apoptosis (programmed cell death), and the suppression of cytokine production. Additionally, TAK-659 has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, TAK-659 has low toxicity and good pharmacokinetic properties, making it a safe and effective candidate for further research. However, one of the limitations of using TAK-659 in lab experiments is its high cost, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of the potential use of TAK-659 in combination with other drugs to enhance its antitumor activity. Additionally, further studies are needed to investigate the long-term effects of TAK-659 on the immune system and its potential applications in other areas of medical research.
Conclusion:
In conclusion, 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol is a chemical compound with great potential for use in various fields of scientific research, particularly in oncology. Its potent antitumor activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further research. However, more studies are needed to investigate its mechanism of action, biochemical and physiological effects, and potential applications in other areas of medical research.

Synthesis Methods

The synthesis of 4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol can be achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-3-nitrobenzoic acid with 2-pyridylmethyl alcohol in the presence of a reducing agent, such as iron powder, to produce the intermediate compound. This intermediate is then reacted with 1-methylcyclohexan-1-ol in the presence of a base, such as potassium carbonate, to produce the final product.

Scientific Research Applications

4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of oncology. Studies have shown that TAK-659 has potent antitumor activity against various types of cancer cells, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-19(23)9-7-14(8-10-19)22-15-5-6-18(17(20)12-15)24-13-16-4-2-3-11-21-16/h2-6,11-12,14,22-23H,7-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBRIMDHTXRUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)NC2=CC(=C(C=C2)OCC3=CC=CC=N3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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